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Compound of Interest

4-0Ox0-1,4-dihydroquinazoline-6-
Compound Name:
carboxamide

Cat. No.: B3028041

Introduction: The quinazoline and quinazolinone scaffolds are of significant interest in medicinal
chemistry due to the broad spectrum of biological activities their derivatives exhibit, including
anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 4-Oxo0-1,4-
dihydroquinazoline-6-carboxamide (CoH7N302) is a member of this important class of
heterocyclic compounds.[3] Accurate and comprehensive analytical characterization is a
cornerstone of the drug discovery and development process. It ensures the unambiguous
confirmation of the molecular structure, quantifies purity, and determines critical
physicochemical properties that can influence bioavailability, stability, and formulation.

This document provides a detailed guide to the essential analytical techniques for the full
characterization of 4-Oxo0-1,4-dihydroquinazoline-6-carboxamide, offering both theoretical
explanations and practical, field-tested protocols. The methodologies described herein are
designed to establish a self-validating analytical workflow, ensuring the generation of reliable
and reproducible data for research, quality control, and regulatory submissions.

Physicochemical Properties Summary

A foundational understanding of the compound's properties is crucial before commencing
experimental work. The following data, computed by PubChem, provides a valuable reference.

[3]
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Property Value Source

Molecular Formula CoH7N30:2 PubChem CID: 135518051][3]
Molecular Weight 189.17 g/mol PubChem CID: 135518051[3]
Exact Mass 189.053826475 Da PubChem CID: 135518051[3]
XLogP3 -0.4 PubChem CID: 135518051[3]
Hydrogen Bond Donor Count 2 PubChem CID: 135518051[3]
Hydrogen Bond Acceptor

Count 3 PubChem CID: 135518051[3]
Rotatable Bond Count 1 PubChem CID: 135518051][3]
Topological Polar Surface Area  84.6 A2 PubChem CID: 135518051[3]

Core Analytical Techniques & Protocols

A multi-technique approach is essential for the unambiguous characterization of 4-Oxo-1,4-

dihydroquinazoline-6-carboxamide. The following sections detail the primary analytical

methods, the rationale for their use, and step-by-step protocols.
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Analytical Workflow
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Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous
determination of molecular structure. *H NMR provides information on the number and
chemical environment of protons, while 13C NMR details the carbon framework. For 4-Oxo-1,4-
dihydroquinazoline-6-carboxamide, NMR is critical to confirm the connectivity of the
guinazolinone core and the position of the carboxamide substituent. Spectra for quinazolinone
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derivatives are typically recorded in deuterated dimethyl sulfoxide (DMSO-de) to ensure the
solubility of the compound and allow for the observation of exchangeable N-H protons.[4][5][6]

1H and 3C NMR Spectroscopy Protocol

e Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6 mL of DMSO-ds in a clean, dry 5 mm NMR tube.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
optimal signal resolution and sensitivity.[7]

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a spectral width of 0-14 ppm, a 30-45° pulse angle, and a
relaxation delay of 1-2 seconds.

o Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a spectrum using proton broadband decoupling.[4]

o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing & Interpretation:

o

Process the raw data (FID) by applying a Fourier transform, phase correction, and
baseline correction.

[¢]

Calibrate the *H spectrum to the residual solvent peak of DMSO-de (6 = 2.50 ppm).
Calibrate the 13C spectrum to the DMSO-ds solvent peak (6 = 39.52 ppm).

[¢]

Integrate the signals in the *H spectrum to determine the relative number of protons.
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o Assign signals based on their chemical shift (8), multiplicity (e.g., singlet, doublet), and
coupling constants (J).

Expected Spectral Features:

Expected Chemical Shifts

Technique Assignment
(3, ppm)

1H NMR ~12.0 N-H (quinazolinone ring)
Aromatic Protons (H-2, H-5, H-

~8.5-75

7, H-8)

) -CONH: (carboxamide
~8.0 and ~7.5 (broad singlets)

protons)
13C NMR ~167 C=0 (carboxamide)
~162 C=0 (C-4, quinazolinone)
~149 - 120 Aromatic and C=N carbons

Mass Spectrometry (MS): Molecular Weight and Formula
Confirmation

Expertise & Rationale: High-resolution mass spectrometry (HRMS) is essential for confirming
the elemental composition of a molecule by providing a highly accurate mass measurement.[8]
[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules
like 4-Oxo-1,4-dihydroquinazoline-6-carboxamide, typically yielding the protonated
molecular ion [M+H]*. This analysis serves as a primary confirmation of the compound's
identity.

HRMS Protocol via ESI-TOF

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid
(0.1%) can be added to promote protonation.
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e Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an ESI source.

o Data Acquisition:
o Infuse the sample solution directly into the ESI source or inject it via an LC system.
o Acquire the spectrum in positive ion mode.
o Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
o Data Interpretation:
o lIdentify the base peak and the molecular ion peak [M+H]*.

o Compare the measured accurate mass of the molecular ion to the theoretical mass
calculated for the protonated formula (CoHsN3O2*). The mass difference should be less
than 5 ppm.

Expected Result:
o Calculated Exact Mass for [CoH7N3O2 + H]*: 190.06110 Da

e Observed m/z: Should be within 5 ppm of the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to
identify the functional groups within a molecule.[2][10] Each functional group absorbs infrared
radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. For
this molecule, FTIR is used to confirm the presence of key groups: the N-H bonds, the dual
C=0 groups (amide and quinazolinone), and the aromatic system.
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Structural Elucidation Logic
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6-carboxamide

Click to download full resolution via product page
Caption: Logic for combining spectroscopic data.
FTIR Protocol (ATR Method)

o Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

» Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
is crucial to subtract atmospheric (CO2z, H20) and instrument-related absorptions.

o Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact
with the crystal. Collect the sample spectrum.

» Data Interpretation: The resulting spectrum will be in terms of absorbance or transmittance
versus wavenumber (cm~1). Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:
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Wavenumber (cm~?)

Vibration Type

Functional Group

Amine (N-H) and Amide (-

3400 - 3100 N-H stretch CONH)

3100 - 3000 C-H stretch Aromatic C-H

~1680 C=0 stretch Carbonyl (Amide | band)
~1660 C=0 stretch Carbonyl (C-4, quinazolinone)
~1620 C=N stretch / C=C stretch Imine / Aromatic ring

~1600 N-H bend Amine/Amide (Amide Il band)

High-Performance Liquid Chromatography (HPLC):
Purity Determination

Expertise & Rationale: HPLC is the industry-standard method for assessing the purity of

pharmaceutical compounds.[11] A reversed-phase HPLC (RP-HPLC) method separates

compounds based on their hydrophobicity. By developing a robust method, one can separate

the target compound from potential impurities, such as starting materials, reagents, or

degradation products. Purity is typically quantified using a UV detector by measuring the

relative area of the main peak.

RP-HPLC Protocol for Purity Analysis

o Sample Preparation: Accurately prepare a stock solution of the compound in a suitable

solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL. Dilute further with the mobile

phase to a working concentration of ~0.1 mg/mL.

e Instrumentation & Conditions:

o

o

[¢]

Mobile Phase A: 0.1% Formic Acid in Water.

HPLC System: A standard HPLC system with a UV detector.

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 pum patrticle size).
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Mobile Phase B: 0.1% Acetonitrile.

[e]

o

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return
to initial conditions.

Flow Rate: 1.0 mL/min.

o

[¢]

Injection Volume: 10 pL.

Detection: UV at 254 nm.

[¢]

o Data Analysis:
o Integrate all peaks in the resulting chromatogram.

o Calculate the purity by dividing the peak area of the main compound by the total area of all
peaks and multiplying by 100.

Thermal Analysis: Stability and Physical Properties

Expertise & Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and
Differential Scanning Calorimetry (DSC) provide crucial information about the material's
thermal stability, melting point, and polymorphic forms.[12][13] This data is vital for determining
appropriate storage conditions and for downstream formulation development.

TGA/DSC Protocol

o Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA or
DSC pan.

e Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
e Method Parameters:
o Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

o Temperature Program: Equilibrate at 30 °C, then ramp the temperature to 400 °C at a rate
of 10 °C/min.
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o Data Interpretation:

o From the TGA curve (mass % vs. temperature): Determine the onset of decomposition,
where significant weight loss begins.

o From the DSC curve (heat flow vs. temperature): ldentify the sharp endothermic peak
corresponding to the melting point (Tm) of the compound.
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selective peptide deformylase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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